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Compound Name:
6-Chloro-5-

hydroxynicotinaldehyde

CAS No.: 176433-55-9

Cat. No.: B069868

Get Quote

Topic: Chemo-Structural Profile & Synthetic Utility of 6-Chloro-5-hydroxy-3-

pyridinecarboxaldehyde Document Type: Technical Whitepaper Audience: Medicinal Chemists,

Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: The Tri-Functional Pyridine
Scaffold
In the landscape of fragment-based drug discovery (FBDD), 6-Chloro-5-hydroxy-3-

pyridinecarboxaldehyde (often chemically equivalent to 2-chloro-3-hydroxy-5-

pyridinecarboxaldehyde depending on IUPAC prioritization) represents a "privileged scaffold."

[1][2] Its molecular weight of 157.55 g/mol places it firmly within the "Rule of Three" criteria for

fragment libraries, offering high ligand efficiency (LE) and three distinct vectors for chemical

elaboration.[1][2]

This guide details the physiochemical properties, validated synthetic pathways, and strategic

applications of this molecule in designing kinase inhibitors and heterocyclic bioactive agents.[1]

[2]
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Part 1: Physiochemical Core & Molecular Weight
Analysis
Understanding the mass balance and physical behavior of this intermediate is the first step in

stoichiometric planning.[1][2]

Molecular Weight Calculation
The precise molecular weight is derived from the standard atomic weights of its constituent

elements (

).[1][2]

Element Count
Standard Atomic
Weight ( g/mol )

Contribution (
g/mol )

Carbon (C) 6 12.011 72.066

Hydrogen (H) 4 1.008 4.032

Chlorine (Cl) 1 35.450 35.450

Nitrogen (N) 1 14.007 14.007

Oxygen (O) 2 15.999 31.998

Total MW 157.55 g/mol

Key Properties
Formula:

Appearance: Typically a pale yellow to beige crystalline solid.[1][2]

Solubility: Moderate in dichloromethane (DCM) and ethyl acetate; soluble in DMSO and

methanol.[1][2] Poor water solubility due to the chloro-aromatic character, though the

hydroxyl group provides some polarity.[1][2]

pKa (Predicted): The pyridyl nitrogen is weakly basic due to the electron-withdrawing

chlorine and aldehyde groups.[1][2] The hydroxyl group (phenolic-like) typically has a pKa
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range of 8.5–9.5, making it deprotonatable under mild basic conditions (

).[1][2]

Part 2: Synthetic Methodologies
The synthesis of highly substituted pyridines requires careful regiocontrol.[1][2] Two primary

routes are established: the Vilsmeier-Haack Formylation (preferred for scale) and the Oxidation

of Pyridinemethanols.[1][2]

Protocol A: Vilsmeier-Haack Formylation
This route constructs the aldehyde moiety directly onto the activated pyridine ring.[1][2]

Precursor: 2-Chloro-3-hydroxypyridine (or protected variant).[1][2]

Reagents: Phosphorus oxychloride (

), Dimethylformamide (DMF).[1][2][3]

Mechanism: Electrophilic aromatic substitution.[1][2]

Step-by-Step Protocol:

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF

(3.0 eq) to 0°C.

Activation: Add

(3.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the
formation of the Vilsmeier reagent (chloroiminium ion).[1][2] Stir for 1 hour at 0°C.

Addition: Dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in minimal DMF and add dropwise to

the Vilsmeier reagent.

Cyclization/Heating: Warm the mixture to 80–90°C and stir for 4–6 hours. Monitor by TLC

(50% EtOAc/Hexanes).[1][2]
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Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto

crushed ice/sodium acetate buffer (pH 5). Caution: Exothermic hydrolysis.[1][2]

Isolation: Extract the aqueous slurry with Ethyl Acetate (

). Wash combined organics with brine, dry over

, and concentrate.[1][2]

Purification: Recrystallize from toluene or cyclohexane to yield the aldehyde product.

Visualization of Synthetic Logic
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Caption: Figure 1. Vilsmeier-Haack formylation pathway for introducing the C-3 aldehyde

group.[1][2]

Part 3: Reactivity Profile & Drug Design Applications
This molecule is a "Tri-Vector Scaffold," meaning it allows medicinal chemists to grow a drug

molecule in three distinct spatial directions.[1][2]

The "Warhead" Map
C-3 Aldehyde (-CHO):

Reaction: Reductive Amination or Knoevenagel Condensation.[1][2]

Application: Attachment of solubilizing tails (morpholines, piperazines) or hinge-binding

motifs for kinase inhibitors.[1][2]
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C-6 Chlorine (-Cl):

Reaction: Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Application: Introduction of aryl/heteroaryl groups to access the hydrophobic pocket of a

target protein.[1][2]

C-5 Hydroxyl (-OH):

Reaction: Alkylation (Mitsunobu or Williamson ether synthesis).[1][2]

Application: Tuning lipophilicity (

) or locking conformation via intramolecular cyclization.[1][2]

Validated Workflow: Divergent Synthesis
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Caption: Figure 2.[1][2] Divergent synthesis map showing the three vectors of chemical

elaboration.
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Part 4: Analytical Characterization Standards
To ensure scientific integrity, the identity of the synthesized material must be validated using

the following specifications.

Technique Expected Signal / Characteristic

1H NMR (DMSO-d6)

Aldehyde: Singlet at

9.8–10.2 ppm.Aromatic: Two singlets (or

doublets with small

) at

7.8 and 8.3 ppm (C-2 and C-4

protons).Hydroxyl: Broad singlet at

10.5–11.0 ppm (

exchangeable).[1]

LC-MS (ESI)
[M+H]+: 158.0 (Cl isotope pattern 3:1 ratio at

158/160).[1][2]

IR Spectroscopy

C=O Stretch: Strong band at 1680–1700

.O-H Stretch: Broad band at 3200–3400

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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